molecular formula C7H13NO3 B1500516 (S)-6,6-dimethyl-morpholine-3-carboxylic acid CAS No. 783349-44-0

(S)-6,6-dimethyl-morpholine-3-carboxylic acid

Cat. No. B1500516
Key on ui cas rn: 783349-44-0
M. Wt: 159.18 g/mol
InChI Key: GNGXTWQIBWAVCJ-YFKPBYRVSA-N
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Patent
US07727985B2

Procedure details

To a solution of 4-benzyl-6,6-dimethyl-morpholine-3-carboxylic acid benzyl ester (Intermediate 18, 1.25 g) in 40 ml of 10% AcOH/MeOH (under nitrogen) was added 250 mg of 20% Pd(OH)2 on charcoal. The reaction mixture was purged with hydrogen (balloon) and was stirred at ambient temperature for 72 hrs. To the resulting gray mixture was added 4 ml of water to help dissolution. The catalyst was removed by filtration and the filtrate was concentrated to dryness. The residue was co-evaporated with ethanol (2×) and then triturated with EtOAc. The generated white solid was filtered off and dried under high vacuum to give 559 mg of 6,6-dimethyl-morpholine-3-carboxylic acid (95% yield).
Name
4-benzyl-6,6-dimethyl-morpholine-3-carboxylic acid benzyl ester
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
AcOH MeOH
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([CH:11]1[CH2:16][O:15][C:14]([CH3:18])([CH3:17])[CH2:13][N:12]1CC1C=CC=CC=1)=[O:10])C1C=CC=CC=1>CC(O)=O.CO.[OH-].[OH-].[Pd+2]>[CH3:17][C:14]1([CH3:18])[CH2:13][NH:12][CH:11]([C:9]([OH:10])=[O:8])[CH2:16][O:15]1 |f:1.2,3.4.5|

Inputs

Step One
Name
4-benzyl-6,6-dimethyl-morpholine-3-carboxylic acid benzyl ester
Quantity
1.25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1N(CC(OC1)(C)C)CC1=CC=CC=C1
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1N(CC(OC1)(C)C)CC1=CC=CC=C1
Name
AcOH MeOH
Quantity
40 mL
Type
solvent
Smiles
CC(=O)O.CO
Name
Quantity
250 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 72 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with hydrogen (balloon)
ADDITION
Type
ADDITION
Details
To the resulting gray mixture was added 4 ml of water
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
triturated with EtOAc
FILTRATION
Type
FILTRATION
Details
The generated white solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CC1(OCC(NC1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 559 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07727985B2

Procedure details

To a solution of 4-benzyl-6,6-dimethyl-morpholine-3-carboxylic acid benzyl ester (Intermediate 18, 1.25 g) in 40 ml of 10% AcOH/MeOH (under nitrogen) was added 250 mg of 20% Pd(OH)2 on charcoal. The reaction mixture was purged with hydrogen (balloon) and was stirred at ambient temperature for 72 hrs. To the resulting gray mixture was added 4 ml of water to help dissolution. The catalyst was removed by filtration and the filtrate was concentrated to dryness. The residue was co-evaporated with ethanol (2×) and then triturated with EtOAc. The generated white solid was filtered off and dried under high vacuum to give 559 mg of 6,6-dimethyl-morpholine-3-carboxylic acid (95% yield).
Name
4-benzyl-6,6-dimethyl-morpholine-3-carboxylic acid benzyl ester
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
AcOH MeOH
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([CH:11]1[CH2:16][O:15][C:14]([CH3:18])([CH3:17])[CH2:13][N:12]1CC1C=CC=CC=1)=[O:10])C1C=CC=CC=1>CC(O)=O.CO.[OH-].[OH-].[Pd+2]>[CH3:17][C:14]1([CH3:18])[CH2:13][NH:12][CH:11]([C:9]([OH:10])=[O:8])[CH2:16][O:15]1 |f:1.2,3.4.5|

Inputs

Step One
Name
4-benzyl-6,6-dimethyl-morpholine-3-carboxylic acid benzyl ester
Quantity
1.25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1N(CC(OC1)(C)C)CC1=CC=CC=C1
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1N(CC(OC1)(C)C)CC1=CC=CC=C1
Name
AcOH MeOH
Quantity
40 mL
Type
solvent
Smiles
CC(=O)O.CO
Name
Quantity
250 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 72 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with hydrogen (balloon)
ADDITION
Type
ADDITION
Details
To the resulting gray mixture was added 4 ml of water
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
triturated with EtOAc
FILTRATION
Type
FILTRATION
Details
The generated white solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CC1(OCC(NC1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 559 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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